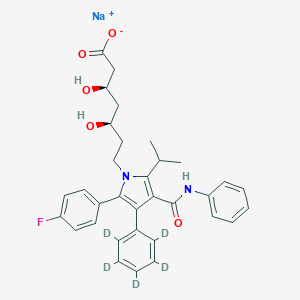

Atorvastatin-d5 Sodium Salt

Vue d'ensemble

Description

Synthesis Analysis

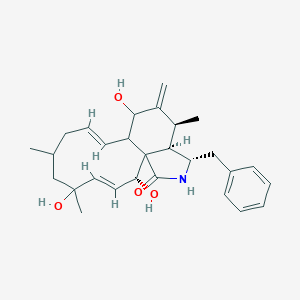

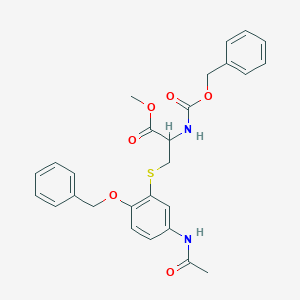

The synthesis of Atorvastatin-d5 involves a complex multi-step chemical process. [14C]Atorvastatin was synthesized through a ten-step sequence starting from sodium [1-14C]acetate, leading to various intermediates before obtaining the final product, showcasing the intricate process involved in the synthesis of labeled compounds (Lee & Woo, 1999).

Molecular Structure Analysis

Atorvastatin's effectiveness in lowering cholesterol levels is closely tied to its molecular structure, which allows it to inhibit the HMG-CoA reductase enzyme effectively. The d5 labeling does not alter the drug's mechanism of action but can provide insights into its metabolic pathway through isotopic labeling studies. Studies on atorvastatin and its interactions with model membranes can shed light on how its structure influences pharmacological properties (Galiullina et al., 2018).

Chemical Reactions and Properties

Atorvastatin participates in various chemical reactions, including its metabolism in the liver, where it undergoes oxidation to form active metabolites. The d5 labeling of atorvastatin is utilized to trace these metabolites in pharmacokinetic studies, providing detailed insights into the drug's metabolic pathways and how it exerts its therapeutic effects (Black et al., 1999).

Physical Properties Analysis

The physical properties of Atorvastatin-d5 Sodium Salt, such as solubility, stability, and melting point, are crucial for its formulation and efficacy as a medication. While specific studies on Atorvastatin-d5 Sodium Salt's physical properties were not found, these attributes are critical for determining the drug's suitability for various dosage forms and its shelf life.

Chemical Properties Analysis

The chemical properties of Atorvastatin-d5 Sodium Salt, including its reactivity, chemical stability, and interaction with other compounds, play a significant role in its pharmacological effectiveness and safety profile. The deuterium labeling of atorvastatin impacts its metabolic stability, potentially affecting how quickly the body metabolizes the drug and its metabolites' formation (Chen et al., 2000).

Applications De Recherche Scientifique

Cardiovascular Health:

- Atorvastatin prevents endothelial nitric oxide (eNOS) downregulation and inhibits oxidative stress, which is crucial in managing end-organ injury in salt-sensitive hypertension (Zhou, Jaimes, & Raij, 2004).

- It also significantly reduces joint inflammation and hyperalgesia in a rat model of monoarticular arthritis, indicating its potential in managing inflammatory conditions (Wahane & Kumar, 2010).

Renal Health:

- The drug improves sodium handling and decreases blood pressure in salt-loaded rats with chronic renal insufficiency, suggesting a role in managing kidney-related conditions (Juncos et al., 2012).

- Atorvastatin causes a significant reduction in epithelial sodium channels but does not change sodium excretion or nitric oxide availability in patients with chronic kidney disease stage II-III (Mose et al., 2014).

Metabolic Health:

- It ameliorates cardiac fibrosis and improves left ventricular diastolic function in hypertensive diastolic heart failure model rats, suggesting a potential role in heart failure management (Akahori et al., 2014).

- Atorvastatin is more active in vitro than other statins against Plasmodium falciparum, indicating its potential use in malaria research (Pradines et al., 2007).

Other Applications:

- The drug promotes the expansion of myeloid-derived suppressor cells (MDSCs) and attenuates murine colitis, which may suggest benefits for statin-based treatment in autoimmune diseases (Lei et al., 2016).

- It also ameliorates inflammation and hyperalgesia in a rat model of arthritis, improving mobility and quality of life (Wahane & Kumar, 2010).

Safety And Hazards

Orientations Futures

Atorvastatin and other statins are considered first-line treatment options for dyslipidemia . The increasing use of this class of drugs is largely attributed to the rise in cardiovascular diseases in many countries . As the patent life of Lipitor expired in 2011, the drug can now be produced generically, requiring the development of efficient, non-proprietary production processes .

Propriétés

IUPAC Name |

sodium;(3R,5R)-7-[2-(4-fluorophenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.Na/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/q;+1/p-1/t26-,27-;/m1./s1/i3D,5D,6D,9D,10D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRPOCPLIUDBSA-ADFDHUHVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34FN2NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

585.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Atorvastatin-d5 Sodium Salt | |

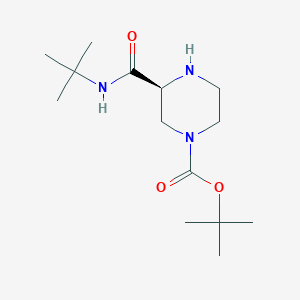

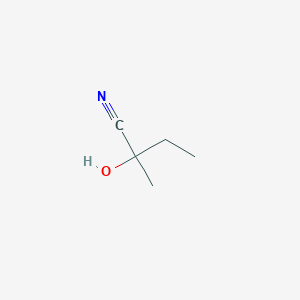

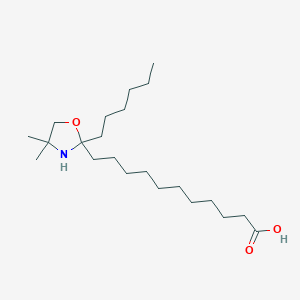

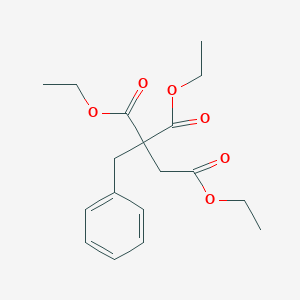

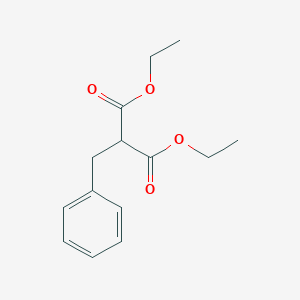

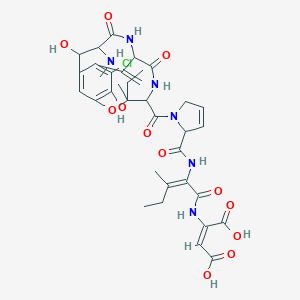

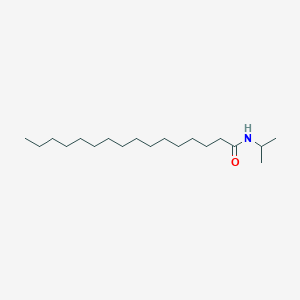

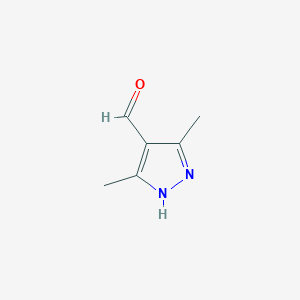

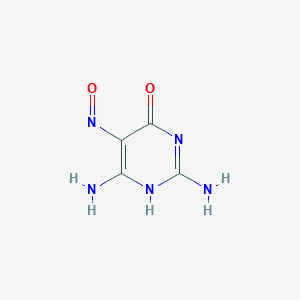

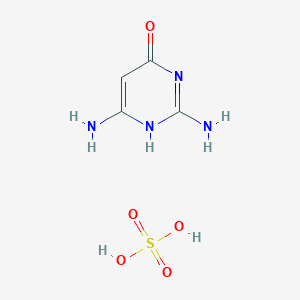

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.